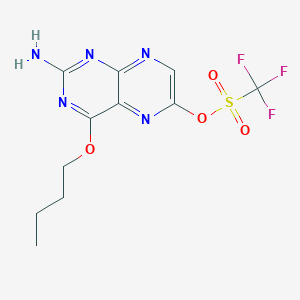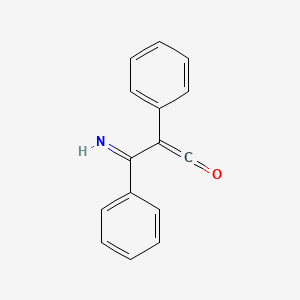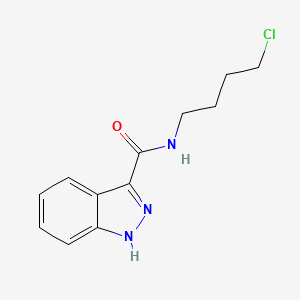![molecular formula C28H35FN2 B14240021 3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine CAS No. 566943-42-8](/img/structure/B14240021.png)
3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and hexyl groups attached to the biphenyl and pyridazine rings. The unique structural features of this compound make it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atom, and attachment of the hexyl groups. Common synthetic routes may include:
Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl precursor reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Fluorine Atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Hexyl Groups: Alkylation reactions using hexyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide can introduce hexyl groups to the biphenyl and pyridazine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to single bonds or alcohols, respectively.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the aromatic rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Reduced biphenyl or pyridazine derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
科学研究应用
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
作用机制
The mechanism of action of 3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine involves its interaction with specific molecular targets and pathways. The fluorine atom and hexyl groups can influence the compound’s binding affinity and selectivity towards its targets. Potential molecular targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions.
相似化合物的比较
Similar Compounds
- 3’-Fluoro-4’-hexyloxy-biphenyl-4-carboxylic acid
- 2-Fluoro-4-hexyl-biphenyl
- 4’-Fluoro-[1,1’-biphenyl]-3,4,5-triol
Uniqueness
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine stands out due to its unique combination of fluorine and hexyl groups attached to both the biphenyl and pyridazine rings. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
566943-42-8 |
|---|---|
分子式 |
C28H35FN2 |
分子量 |
418.6 g/mol |
IUPAC 名称 |
3-[4-(3-fluoro-4-hexylphenyl)phenyl]-6-hexylpyridazine |
InChI |
InChI=1S/C28H35FN2/c1-3-5-7-9-11-23-15-18-25(21-27(23)29)22-13-16-24(17-14-22)28-20-19-26(30-31-28)12-10-8-6-4-2/h13-21H,3-12H2,1-2H3 |
InChI 键 |
YMJAAFLDGVJYCU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(C=C(C=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)CCCCCC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)


![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
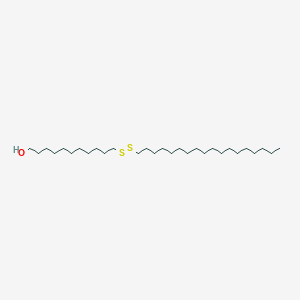
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
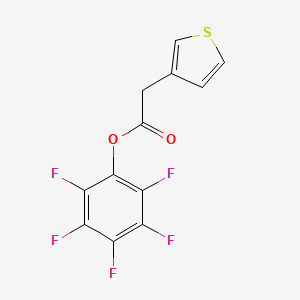
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
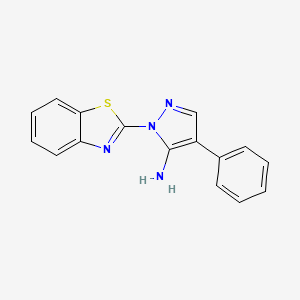
![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
